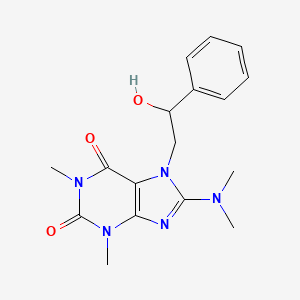![molecular formula C12H18ClNO3 B2987612 2-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethylamino]ethanol;hydrochloride CAS No. 2418709-52-9](/img/structure/B2987612.png)
2-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethylamino]ethanol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethylamino]ethanol;hydrochloride” is also known as 2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine hydrochloride . It has a molecular weight of 215.68 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of compounds similar to “2-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethylamino]ethanol;hydrochloride” has been reported in the literature . For instance, new antibacterial compounds that combine sulfonamide and benzodioxane fragments in their framework were fabricated . The synthesis was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media .Molecular Structure Analysis
The molecular structure of “2-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethylamino]ethanol;hydrochloride” can be analyzed using various spectroscopy techniques. For instance, the presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N - (2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Physical And Chemical Properties Analysis
The compound “2-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethylamino]ethanol;hydrochloride” is a powder that is stored at room temperature . Its molecular weight is 215.68 .Wissenschaftliche Forschungsanwendungen
Anticancer Agents
Compounds with similar structures have been used as anticancer agents . They could potentially interfere with the growth of cancer cells and inhibit their proliferation.
Artificial Sweeteners
Some 2,3-dihydro-1,4-benzodioxin derivatives have been used as artificial sweeteners . They could potentially be used in food and beverage industries as low-calorie alternatives to sugar.
Estrogenic Agents
These compounds have been used as estrogenic agents . They could potentially be used in hormone replacement therapy or in the treatment of conditions related to estrogen deficiency.
Antioxidants
Compounds with similar structures have been used as antioxidants . They could potentially be used in the prevention of oxidative stress-related diseases or in the preservation of food and other materials.
Serotonin (5-HT 2C) Inhibitors
These compounds have been used as serotonin (5-HT 2C) inhibitors . They could potentially be used in the treatment of conditions related to serotonin imbalance, such as depression and anxiety disorders.
Antimycotic Agents
Compounds with similar structures have been used as antimycotic agents . They could potentially be used in the treatment of fungal infections.
Cholinesterase Inhibitors
The studied compounds exhibited moderate to weak inhibition of cholinesterases . They could potentially be used in the treatment of conditions related to cholinesterase activity, such as Alzheimer’s disease.
Lipoxygenase Enzyme Inhibitors
The studied compounds exhibited moderate to weak inhibition of lipoxygenase enzymes . They could potentially be used in the treatment of conditions related to lipoxygenase activity, such as inflammatory diseases.
Wirkmechanismus
Mode of Action
EN300-26862758 interacts with its targets by acting as an antagonist . This means it binds to the alpha- and beta-adrenergic receptors, blocking their activation and thus inhibiting the physiological responses they would normally trigger.
Biochemical Pathways
The compound’s interaction with the adrenergic receptors affects the adrenergic signaling pathway . This pathway is involved in various physiological processes, including the regulation of heart rate and blood pressure. By blocking the activation of the adrenergic receptors, EN300-26862758 can alter these processes.
Result of Action
By acting as an antagonist at the alpha- and beta-adrenergic receptors, EN300-26862758 can modulate heart rate and blood pressure . This could potentially make it useful in the treatment of conditions such as hypertension.
Eigenschaften
IUPAC Name |
2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylamino]ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3.ClH/c1-9(13-4-5-14)10-2-3-11-12(8-10)16-7-6-15-11;/h2-3,8-9,13-14H,4-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNSTYMPUSLTQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCO2)NCCO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethylamino]ethanol;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

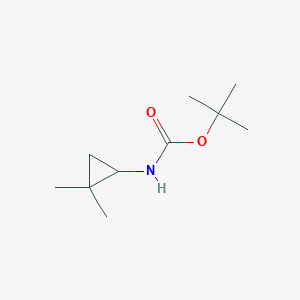
![N-(benzo[d]thiazol-6-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide](/img/structure/B2987531.png)

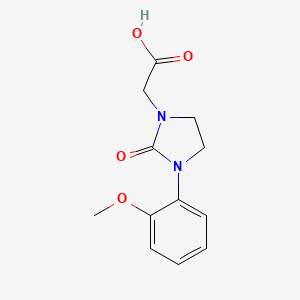
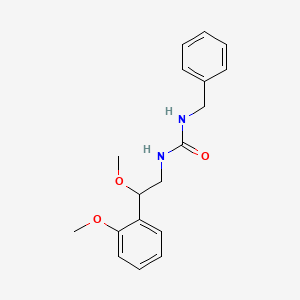
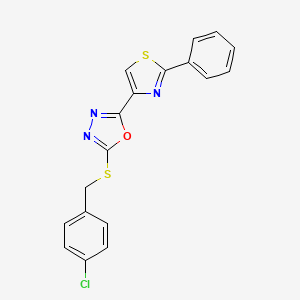

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2987539.png)
![3-[(2-Fluorophenyl)methyl]-7-[(3-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2987540.png)

![2-[(2,5-Dimethylphenyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B2987542.png)
